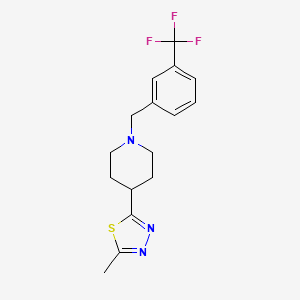

2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole

Description

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 2.60 (s, 3H) : Methyl group on the thiadiazole ring.

- δ 3.10–3.50 (m, 4H) : Piperidine ring protons.

- δ 4.20 (s, 2H) : Benzyl methylene protons.

- δ 7.40–7.60 (m, 4H) : Aromatic protons of the benzyl group.

¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 341.4 , corresponding to the molecular weight. Fragmentation patterns include:

Crystallographic Studies and X-ray Diffraction Patterns

No crystallographic data for this specific compound are publicly available as of May 2025. However, analogous 1,3,4-thiadiazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95° . Predicted X-ray diffraction patterns for the title compound would feature intense reflections at 2θ = 15.5° (d-spacing 5.72 Å) and 2θ = 25.8° (d-spacing 3.45 Å) , corresponding to the thiadiazole and benzyl planes, respectively.

Properties

IUPAC Name |

2-methyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3S/c1-11-20-21-15(23-11)13-5-7-22(8-6-13)10-12-3-2-4-14(9-12)16(17,18)19/h2-4,9,13H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTZALVWQYHYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine to form 1-(3-(trifluoromethyl)benzyl)piperidine. This intermediate is then reacted with 2-methyl-1,3,4-thiadiazole-5-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or thiadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological properties, primarily due to the presence of the thiadiazole moiety. Research has indicated that derivatives of 1,3,4-thiadiazole possess a wide array of biological activities including:

- Antitumor Activity : Studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated significant cytotoxic effects against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines .

- Antimicrobial Properties : Compounds containing the thiadiazole ring have been reported to exhibit antibacterial and antifungal activities. This makes them potential candidates for treating infections caused by resistant strains .

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by modulating inflammatory pathways, thus offering potential therapeutic avenues for inflammatory diseases .

Antitumor Activity

A recent study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antitumor activity against various cancer cell lines. The results indicated that specific modifications to the thiadiazole structure enhanced cytotoxicity, with some compounds achieving over 70% inhibition in cell viability assays .

Antimicrobial Evaluation

In another study focusing on antimicrobial efficacy, several thiadiazole derivatives were tested against common pathogens. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole. Key observations include:

- Substituent Effects : The introduction of trifluoromethyl groups has been shown to enhance lipophilicity and potentially improve bioavailability.

- Piperidine Linkage : The piperidine moiety contributes to the compound's ability to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinyl and thiadiazole moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Piperidine and Thiadiazole Motifs

The compound shares structural similarities with other 1,3,4-thiadiazole derivatives and piperidine-containing analogs. Key comparisons include:

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group and benzyl-piperidine moiety likely increase logP compared to analogs with polar substituents (e.g., 7d , which has a pyrazine carboxamide group) .

- Solubility: Unlike urea-containing analogs (e.g., 14a–14d), which may exhibit better aqueous solubility due to hydrogen-bond donors, the target compound’s solubility profile is likely dominated by its hydrophobic substituents .

Research Findings and Limitations

- Structural Insights : NMR and HRMS data for analogs (e.g., 7b , 8a ) confirm the stability of the piperidine-thiadiazole scaffold under synthetic conditions .

Biological Activity

2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈F₃N₃S and a molecular weight of 341.4 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit notable antimicrobial properties. In particular:

- Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity : The compound has demonstrated antifungal effects against strains such as Aspergillus niger and Candida albicans, with some derivatives showing higher activity than conventional antifungal agents .

| Microbial Strain | Activity | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Effective | Streptomycin | 32.6 |

| Escherichia coli | Moderate | Fluconazole | 47.5 |

| Aspergillus niger | Significant | N/A | 25.0 |

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with key cellular pathways:

- Mechanism of Action : The compound may exert cytostatic effects by targeting specific enzymes involved in cancer cell growth and survival. This includes inhibition of thymidylate synthase and topoisomerase II .

- Case Studies : In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as lead compounds for new anticancer therapies .

Other Biological Activities

Beyond antimicrobial and anticancer effects, the compound exhibits a range of additional pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that derivatives of thiadiazoles can reduce inflammation markers in vivo, indicating potential use in treating inflammatory diseases .

- Antidiabetic Properties : Recent research has explored the α-glucosidase inhibition activity of thiadiazole derivatives, positioning them as potential candidates for managing diabetes .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole?

A common approach involves multi-step reactions starting with functionalized piperidine and thiadiazole precursors. For example, coupling 3-(trifluoromethyl)benzyl halides with piperidin-4-yl intermediates, followed by cyclization with thiosemicarbazide derivatives under reflux conditions (POCl₃ as a catalyst) . Advanced routes may employ enantioselective iridium catalysis for chiral center formation, as seen in related oxadiazole syntheses . Purification typically involves column chromatography (SiO₂, heptane:isopropyl acetate gradients) and recrystallization (ethanol/water) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical techniques is essential:

- 1H/13C NMR to verify substituent positions and stereochemistry.

- LC-MS for molecular weight confirmation and purity assessment (>95% threshold) .

- Elemental analysis (C, H, N, S) to validate stoichiometry .

- X-ray crystallography for unambiguous determination of crystal packing and bond angles, as demonstrated in analogous thiadiazole derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening often includes:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess therapeutic index .

- Enzyme inhibition : Fluorometric assays targeting enzymes like acetylcholinesterase or COX-2, given the bioactivity of thiadiazole-triazole hybrids .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Solvent optimization : Replace glacial acetic acid with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅ or SOCl₂) to improve reaction efficiency .

- Flow chemistry : Continuous flow systems can enhance reproducibility and scalability for key steps like cyclization .

Q. How should researchers address contradictory data in biological activity studies?

- Dose-response reevaluation : Confirm activity across a wider concentration range (e.g., 0.1–100 µM) to rule out false positives/negatives .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or methoxy) to isolate pharmacophore contributions .

- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., bacterial gyrase or kinase domains), which can explain selectivity variations .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified protein targets .

- Metabolomics : LC-MS/MS profiling to identify metabolic pathway disruptions in treated cells .

- In vivo models : Zebrafish or murine studies to assess bioavailability and toxicity, leveraging the compound’s logP (predicted ~3.5) for pharmacokinetic modeling .

Q. How can regioselectivity challenges in thiadiazole functionalization be mitigated?

- Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic substitution reactions .

- Microwave-assisted synthesis : Enhance reaction control to minimize side products during heterocycle formation .

- Computational guidance : DFT calculations (Gaussian 09) to predict reactive sites and transition states .

Methodological Considerations

Q. What strategies improve the compound’s solubility for in vitro assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Synthesize phosphate or acetylated derivatives for enhanced aqueous stability .

Q. How can structural modifications enhance metabolic stability?

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation .

- Steric shielding : Add bulky substituents (e.g., tert-butyl groups) near metabolically vulnerable sites .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.